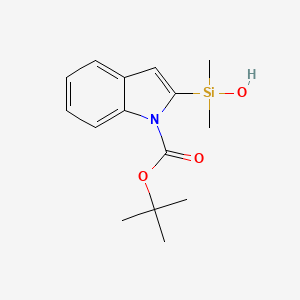
N-Boc-2-indolyldimethylsilanol
Vue d'ensemble
Description
N-Boc-2-indolyldimethylsilanol, also known as tert-butyl 2-[hydroxy(dimethyl)silyl]indole-1-carboxylate, is a chemical compound with the molecular formula C15H21NO3Si . It has a molecular weight of 291.42 g/mol .
Synthesis Analysis
N-Boc-2-indolyldimethylsilanol is a useful silicon nucleophile for Pd-catalyzed cross-coupling . The use of sodium tert-butoxide as the activator, copper (I) iodide in stoichiometric quantities, and Pd2(dba)3·CHCl3 as the catalyst are the experimental variables that lead to successful coupling .Molecular Structure Analysis
The InChI string of N-Boc-2-indolyldimethylsilanol isInChI=1S/C15H21NO3Si/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18/h6-10,18H,1-5H3 . The Canonical SMILES string is CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1Si(C)O . Chemical Reactions Analysis
N-Boc-2-indolyldimethylsilanol is a reactant for palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
N-Boc-2-indolyldimethylsilanol has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 291.12907007 g/mol . The topological polar surface area is 51.5 Ų . It has a heavy atom count of 20 .Applications De Recherche Scientifique
Cross-Coupling Reactions in Organic Synthesis
N-Boc-2-indolyldimethylsilanol has been utilized in palladium-catalyzed cross-coupling reactions with aryl halides. This process is valuable in organic synthesis, producing coupling products efficiently. Denmark and Baird (2004) in their study highlighted the effectiveness of this method in achieving good yields of 70-84% under specific conditions involving sodium tert-butoxide, copper(I) iodide, and Pd2(dba)3.CHCl3 as the catalyst (Denmark & Baird, 2004).
Synthesis of Enantiopure Amino Acids
Feng and Lubell (2001) demonstrated the synthesis of enantiopure N-(BOC)amino-7-[3-azidopropyl]indolizidin-2-one acid, a process starting with the alkylation of di-tert-butyl and subsequent steps leading to indolizidinone heterocycle formation. This process is significant in the synthesis of constrained peptide mimics (Feng & Lubell, 2001).
Inhibitory Effects in Pharmacological Studies
In pharmacological research, compounds derived from N-Boc-2-indolyldimethylsilanol, such as N,N'-disubstituted cinnamamides, have been evaluated for their inhibitory effects on efflux pumps in bacterial strains and their intrinsic toxicity on human lung fibroblast cells. This study by Radix et al. (2018) highlights the potential of these compounds in enhancing the effectiveness of antibiotics like ciprofloxacin (Radix et al., 2018).
Native Chemical Ligation in Peptide Synthesis
Crich and Banerjee (2007) explored the use of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, a significant step in peptide synthesis. This process enables ligation other than glycine and exhibits compatibility with reactive side chains (Crich & Banerjee, 2007).
Preparation of Borates, Silanes, and Silanols
Vazquez, Davies, and Payack (2002) reported a method for preparing 2-indolyl borates, involving the addition of LDA to a mixture of N-Boc-indole and triisopropyl borate. This method, tolerating a wide range of functional groups, provides access to 2-silyl derivatives, which are useful in various chemical syntheses (Vazquez, Davies, & Payack, 2002).
Photocatalysis Research
In the field of photocatalysis, novel N-doped (BiO)(2)CO(3) hierarchical microspheres (N-BOC) have been developed. These microspheres, characterized by Dong et al. (2012), show excellent visible light photocatalytic activity and stability, demonstrating potential in environmental pollution control (Dong et al., 2012).
Mécanisme D'action
Target of Action
N-Boc-2-indolyldimethylsilanol, also known as N-(BOC)-2-INDOLYLDIMETHYLSILANOL, is primarily used as a reactant in palladium-catalyzed cross-coupling reactions . The primary target of this compound is the palladium catalyst used in these reactions .
Mode of Action
The compound acts as a silicon nucleophile in palladium-catalyzed cross-coupling reactions . It interacts with the palladium catalyst, facilitating the cross-coupling process .
Biochemical Pathways
It is known to be involved in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis .
Result of Action
The primary result of N-Boc-2-indolyldimethylsilanol’s action is the facilitation of palladium-catalyzed cross-coupling reactions . These reactions are fundamental in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of N-Boc-2-indolyldimethylsilanol can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at a temperature between 2-8°C . .
Propriétés
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3Si/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18/h6-10,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIKJGACIMUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478184 | |
| Record name | N-Boc-2-indolyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784161-48-4 | |
| Record name | N-Boc-2-indolyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



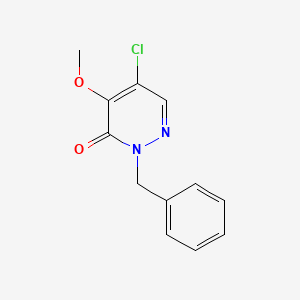
![(6As)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride](/img/structure/B1626570.png)
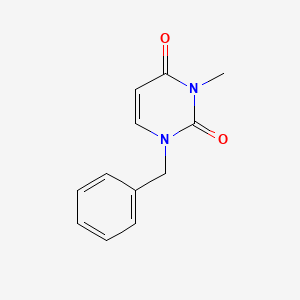
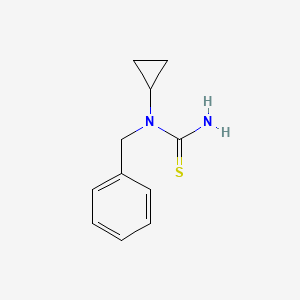

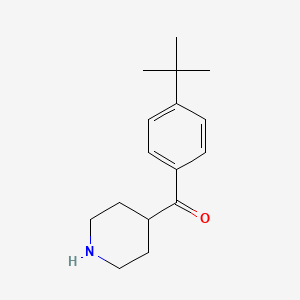
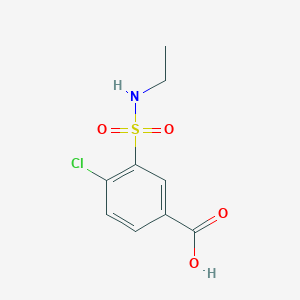
![1-[4-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1626578.png)

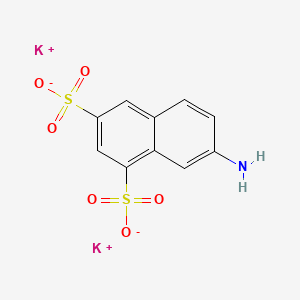
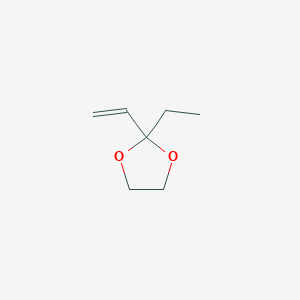
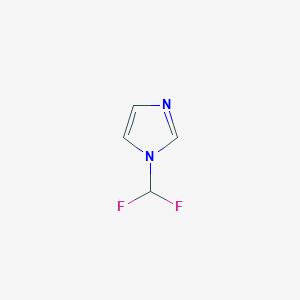
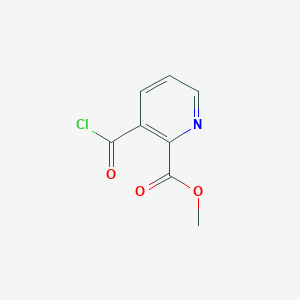
![Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene](/img/structure/B1626591.png)